4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Anti-trypanosomal Structure–activity relationship Neglected tropical disease

4-Chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide (CAS 896615-38-6) is a synthetic small molecule belonging to the thiazole-benzamide hybrid class, characterized by a 2-(m-tolyl)thiazole core linked via an ethyl spacer to a 4-chlorobenzamide moiety. The thiazole-benzamide scaffold has been explored across multiple therapeutic areas, including kinase inhibition (Bcr-Abl, RET), P2X7 receptor antagonism, α-glucosidase inhibition, and anti-trypanosomal activity.

Molecular Formula C19H17ClN2OS
Molecular Weight 356.87
CAS No. 896615-38-6
Cat. No. B2943184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide
CAS896615-38-6
Molecular FormulaC19H17ClN2OS
Molecular Weight356.87
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2OS/c1-13-3-2-4-15(11-13)19-22-17(12-24-19)9-10-21-18(23)14-5-7-16(20)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)
InChIKeyPJTSELUJHOMVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide (CAS 896615-38-6): Structural and Pharmacological Classification for Procurement Decisions


4-Chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide (CAS 896615-38-6) is a synthetic small molecule belonging to the thiazole-benzamide hybrid class, characterized by a 2-(m-tolyl)thiazole core linked via an ethyl spacer to a 4-chlorobenzamide moiety [1]. The thiazole-benzamide scaffold has been explored across multiple therapeutic areas, including kinase inhibition (Bcr-Abl, RET), P2X7 receptor antagonism, α-glucosidase inhibition, and anti-trypanosomal activity [2][3]. The compound's specific substitution pattern—a para-chloro on the benzamide ring combined with a meta-methyl on the thiazole C2-phenyl group—represents a distinct regioisomeric and electronic configuration within this pharmacophore class, which may influence target engagement, selectivity, and physicochemical properties relative to its positional isomers and halogen variants.

Why 4-Chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Thiazole-benzamide derivatives exhibit steep structure–activity relationships (SAR) wherein minor positional changes in halogen substitution or aryl ring methylation produce large shifts in potency, selectivity, and metabolic stability. In the N-(2-(2-phenylthiazol-4-yl)ethyl)amide series, moving a chloro substituent from meta to para or replacing methyl with trifluoromethyl altered anti-trypanosomal IC₅₀ values by orders of magnitude, and a clear preference for electron-withdrawing substituents at specific positions was demonstrated [1]. Furthermore, the thiazole C2-aryl group (m-tolyl in the target compound) directly modulates target binding; in P2X7 benzamide inhibitor patents, even subtle changes to this aryl moiety abrogated receptor antagonism [2]. Consequently, substituting the 4-chloro, m-tolyl configuration with a 3-chloro isomer, a 4-fluoro variant, or an unsubstituted benzamide analog without quantitative comparative data risks complete loss of the desired biological activity in any given assay system. The procurement decision must therefore be evidence-based and scaffold-specific.

Quantitative Differentiation Evidence for 4-Chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide (CAS 896615-38-6)


Scaffold-Level Anti-Trypanosomal SAR: Meta-Substituted Benzamide Activity in N-(2-(2-Phenylthiazol-4-yl)ethyl)amide Series

In a systematic SAR study of N-(2-(2-phenylthiazol-4-yl)ethyl)benzamides against Trypanosoma brucei and T. cruzi, the m-chloro benzamide analog (21Be) demonstrated distinct potency relative to the m-methyl benzamide (21Bh), establishing a clear preference for electron-withdrawing substituents at the meta-position of the benzamide ring (IC₅₀ values reported in Table 3 of the publication). The target compound 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide incorporates a 4-chloro (para) substituent on the benzamide ring coupled with an m-tolyl on the thiazole C2 position—a dual-substitution pattern not directly tested in the published series. Based on the established SAR trajectory, the para-chloro substitution is predicted to confer distinct electronic and steric properties compared to the meta-substituted analogs tested [1]. Caution: quantitative IC₅₀ data for this exact compound are not available in the public domain; this evidence is class-level inference derived from the closest published scaffold.

Anti-trypanosomal Structure–activity relationship Neglected tropical disease

Chlorine Positional Isomer Differentiation: 4-Chloro vs. 3-Chloro Benzamide in the m-Tolylthiazole-Ethyl Series

The target compound (4-chloro substitution on the benzamide ring, para to the carbonyl) can be directly compared to its 3-chloro positional isomer 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide (CAS not publicly available but commercially listed). In halogenated benzamide SAR, the para vs. meta position of chlorine differentially affects: (i) the electron density on the amide carbonyl via resonance (para-Cl exerts a +M mesomeric electron-donating effect that partially counteracts its -I inductive withdrawal, whereas meta-Cl exerts only -I induction); (ii) the conformational preference of the benzamide moiety; and (iii) potential halogen-bond donor capacity toward target protein backbone carbonyls [1]. These electronic differences are well-established in physical organic chemistry but have not been experimentally quantified in head-to-head biological assays for this specific scaffold pair [2].

Regioisomer differentiation Medicinal chemistry Halogen bonding

Halogen Variant Differentiation: 4-Chloro vs. 4-Fluoro Benzamide in the m-Tolylthiazole-Ethyl Scaffold

The 4-chloro target compound can be compared to its 4-fluoro analog 4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide (CAS not publicly available but commercially listed). Chlorine and fluorine differ fundamentally in size (van der Waals radius: Cl 1.75 Å vs. F 1.47 Å), lipophilicity (π: Cl +0.71 vs. F +0.14), and electronic effect (Hammett σₚ: Cl +0.23 vs. F +0.06). These differences predict that the 4-chloro compound will be more lipophilic (higher logP by ~0.6 units) and occupy greater steric volume in a target binding pocket compared to the 4-fluoro analog, potentially affecting both potency and selectivity [1]. Additionally, the C–Cl bond is more susceptible to reductive dehalogenation by CYP450 enzymes than the C–F bond, which may result in distinct metabolic profiles [2]. No head-to-head biological assay data are publicly available for this specific compound pair.

Halogen substitution Metabolic stability Lipophilicity

Thiazole C2-Aryl Substituent Impact: m-Tolyl vs. Unsubstituted Phenyl in Related Scaffolds

The m-tolyl (3-methylphenyl) group at the thiazole C2 position distinguishes the target compound from the simpler N-(2-(2-phenylthiazol-4-yl)ethyl)amide series characterized by Russell et al. (2016). In thiazole-containing kinase inhibitors (e.g., Bcr-Abl, RET, and Src inhibitors), the C2-aryl substituent frequently occupies a hydrophobic pocket or gatekeeper region of the ATP-binding site, where even a single methyl group can dramatically alter potency and selectivity across kinase panels [1][2]. The m-methyl substituent introduces both steric bulk and a modest electron-donating effect (+I hyperconjugation) that can modulate the thiazole ring's π-electron density and thus its hydrogen-bond acceptor capacity at N3. In the P2X7 benzamide inhibitor patent literature, the identity of the thiazole C2-aryl group is explicitly claimed as a potency-determining structural feature [3]. No published data were located that directly compare the m-tolyl and phenyl variants in the same assay at identical conditions.

Thiazole C2 substitution Target engagement Kinase inhibition

Optimal Research and Industrial Application Scenarios for 4-Chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide (CAS 896615-38-6)


Lead Optimization in Anti-Trypanosomal Drug Discovery: Exploring Para-Chloro/m-Tolyl SAR Space

Based on the established N-(2-(2-phenylthiazol-4-yl)ethyl)amide anti-trypanosomal scaffold described by Russell et al. (2016) [1], this compound offers a differentiated substitution pattern (4-chlorobenzamide + m-tolylthiazole) for probing SAR beyond the published meta-substituted benzamide series. Research groups pursuing Trypanosoma brucei or T. cruzi inhibitors can procure this compound to systematically extend the SAR landscape to para-substituted benzamides while retaining the m-tolyl thiazole C2 group—a combination absent from the published medicinal chemistry optimization campaign.

Kinase Inhibitor Fragment Elaboration and Selectivity Profiling

The thiazole-benzamide core is a privileged kinase inhibitor scaffold, with documented activity against Bcr-Abl, RET, and Src family kinases [1][2]. The specific 4-chloro/m-tolyl/ethyl linker combination provides a three-dimensional pharmacophore distinct from both the 2-aminothiazole-benzamide kinase inhibitor series (e.g., dasatinib analogs) and the fused thiazole-pyridine-benzamide series (e.g., TAK-715 analogs). This compound can serve as a diversity element in kinase selectivity panel screening to identify novel hinge-binding or allosteric pocket interactions.

P2X7 Receptor Antagonist Screening and Inflammatory Disease Model Studies

Benzamide-based P2X7 receptor antagonists are explicitly claimed in Pfizer patents (US 7,186,742 B2) as therapeutic agents for IL-1β-mediated inflammatory conditions [1]. The target compound's thiazole-ethyl-benzamide architecture aligns with the general Formula (I) of this patent class. Procurement is justified for academic or industrial groups conducting P2X7 antagonist screening campaigns, particularly where the m-tolyl thiazole substituent may confer selectivity advantages over the simpler phenyl or heteroaryl variants exemplified in the patent.

Physicochemical Property Benchmarking Against Halogen and Positional Isomer Series

The compound's well-defined structural features (4-chloro benzamide, m-tolyl thiazole, ethyl linker) make it a valuable member of a systematic analog set for correlating computed vs. measured physicochemical properties (logP, solubility, permeability, metabolic stability). When procured alongside its 3-chloro positional isomer, 4-fluoro analog, and unsubstituted benzamide parent, this compound enables quantitative property- and structure-based differentiation studies that can inform lead selection criteria in any thiazole-benzamide drug discovery program.

Quote Request

Request a Quote for 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.